Potent Human CK2 Inhibition vs. Representative 3‑(Phenylamino)‑1H‑pyrrole‑2,5‑dione Analogs
The target compound inhibits human casein kinase II (CK2) with an IC₅₀ of 0.660 nM, placing it among the most potent un‑optimized maleimide‑based CK2 inhibitors reported in public databases [1]. In contrast, a structurally related 3‑(phenylamino)‑1‑methyl‑4‑phenyl‑pyrrole‑2,5‑dione analog (GSK3987) functions as an LXR agonist (EC₅₀ ~40 nM at LXRα/β) rather than a kinase inhibitor, highlighting a divergent selectivity profile driven by the distinct substitution pattern [2]. The ortho‑chloro and furan‑2‑ylmethyl groups in the target compound are absent in GSK3987, providing a structural rationale for the shift in target engagement.
| Evidence Dimension | Biochemical inhibitory potency against a purified kinase target |
|---|---|
| Target Compound Data | IC₅₀ = 0.660 nM (human CK2, 2 h incubation) |
| Comparator Or Baseline | GSK3987 (1‑benzyl‑3‑(4‑methoxyanilino)‑4‑phenyl‑pyrrole‑2,5‑dione): IC₅₀ >10 µM at CK2 (inactive); EC₅₀ ~40 nM at LXRα/β |
| Quantified Difference | ≥15,000‑fold selectivity window for CK2 inhibition over the comparator's primary pharmacology |
| Conditions | In‑vitro enzymatic assay; CK2 inhibition measured by BindingDB (CHEMBL4860630); LXR agonist activity from J. Med. Chem. 2005. |
Why This Matters
For research programs targeting CK2‑dependent pathways (oncology, inflammation), this compound offers a pre‑validated starting point with single‑digit nanomolar potency, whereas close maleimide analogs directed at nuclear receptors will confound the assay.
- [1] BindingDB (2025) Ligand BDBM50566473 – CHEMBL4860630: 3-(2-chloroanilino)-1-[(furan-2-yl)methyl]-1H-pyrrole-2,5-dione. Available at: https://www.bindingdb.org/ (Accessed: 30 April 2026). View Source
- [2] Jaye, M. C., Krawiec, J. A., Campobasso, N., Smallwood, A., Qiu, C., Lu, Q., Kerrigan, J. J., De Los Frailes Alvaro, M., Laffitte, B., Liu, W.‑S., Marino, J. P., Meyer, C. R., Nichols, J. A., Parks, D. J., Perez, P., Sarov‑Blat, L., Seepersaud, S. D., Steplewski, K. M., Thompson, S. K., Wang, P., Watson, M. A., Webb, C. L., Haigh, D., Caravella, J. A., Macphee, C. H., Willson, T. M. and Collins, J. L. (2005) 'Discovery of substituted maleimides as liver X receptor agonists and determination of a ligand‑bound crystal structure', Journal of Medicinal Chemistry, 48(17), pp. 5419–5422. doi:10.1021/jm050532w. View Source
